molecular formula C27H41NO2 B13847174 (3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol

(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol

Cat. No.: B13847174
M. Wt: 411.6 g/mol
InChI Key: QASFUMOKHFSJGL-SLHUYSBPSA-N
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Description

Cyclopamine, also known as 11-deoxojervine, is a naturally occurring steroidal alkaloid found in the corn lily (Veratrum californicum). It is a teratogenic compound, meaning it can cause developmental malformations. Cyclopamine was first identified in the 1950s when sheep grazing on corn lilies in Idaho gave birth to lambs with severe craniofacial defects, including cyclopia (a single eye) . This compound has since been extensively studied for its ability to inhibit the Hedgehog signaling pathway, which plays a crucial role in embryonic development and cancer progression.

Preparation Methods

Cyclopamine can be isolated from the roots and rhizomes of Veratrum californicum. due to the limited availability of the plant, synthetic routes have been developed. One such method involves the use of dehydro-epi-androsterone as a starting material. The synthesis includes a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/(bis-)cyclization sequence to establish the (E)/F-ring moiety . This method provides a scalable approach to produce cyclopamine in gram quantities.

Chemical Reactions Analysis

Cyclopamine undergoes various chemical reactions, including:

Common reagents used in these reactions include Lewis acids for cleavage and reducing agents for the Wolff-Kishner reduction. The major products formed from these reactions are jervine and other derivatives of cyclopamine.

Scientific Research Applications

Cyclopamine has a wide range of scientific research applications:

    Chemistry: Used as a reagent to study the Hedgehog signaling pathway.

    Biology: Investigates the role of Hedgehog signaling in embryonic development.

    Medicine: Explores its potential as an anticancer agent.

    Industry: Cyclopamine is used in the development of new cancer therapeutics and as a tool to study cellular signaling pathways.

Mechanism of Action

Cyclopamine exerts its effects by inhibiting the Hedgehog signaling pathway. It binds directly to the transmembrane receptor Smoothened (SMO), preventing the activation of downstream signaling components. This inhibition disrupts the normal function of the Hedgehog pathway, which is essential for cell differentiation and proliferation. By blocking this pathway, cyclopamine can induce apoptosis in cancer cells and prevent tumor growth .

Comparison with Similar Compounds

Cyclopamine is unique among steroidal alkaloids due to its specific inhibition of the Hedgehog signaling pathway. Similar compounds include:

Cyclopamine’s ability to specifically target the Hedgehog pathway makes it a valuable tool in both developmental biology and cancer research.

Properties

Molecular Formula

C27H41NO2

Molecular Weight

411.6 g/mol

IUPAC Name

(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol

InChI

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21+,23-,24+,25-,26-,27-/m0/s1

InChI Key

QASFUMOKHFSJGL-SLHUYSBPSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1

Origin of Product

United States

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